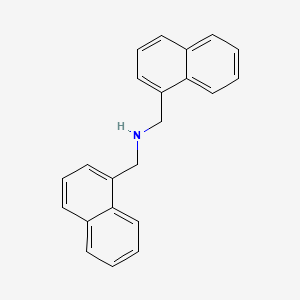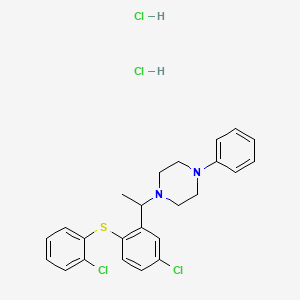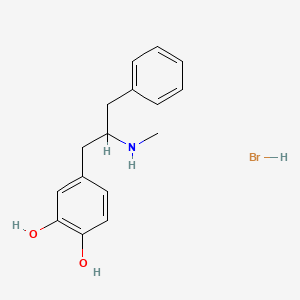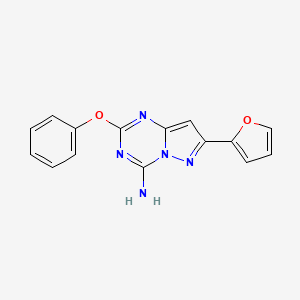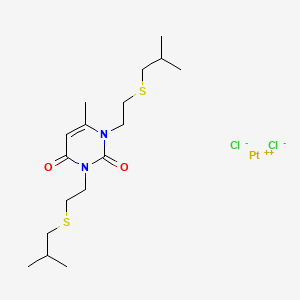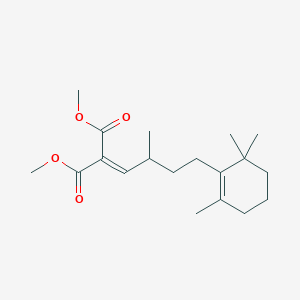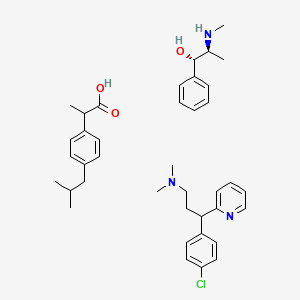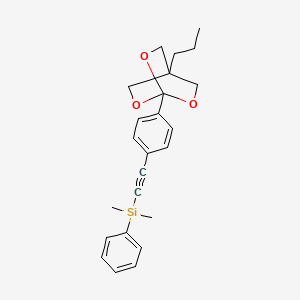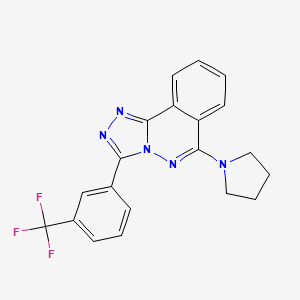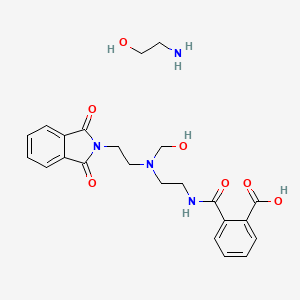![molecular formula C33H46N3O2.Cl<br>C33H46ClN3O2 B12747198 Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride CAS No. 94071-27-9](/img/structure/B12747198.png)
Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-azobis(2-methylpropionamidine) dihydrochloride , is a chemical compound widely used in various scientific and industrial applications. It is a free radical initiator commonly used in polymerization reactions. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymer chains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the nitrile group to the amidine group, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the exothermic nature of the process. The reaction mixture is carefully monitored for temperature and pH to optimize yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the desired quality.
化学反应分析
Types of Reactions
2,2’-azobis(2-methylpropionamidine) dihydrochloride undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The amidine group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. In polymerization reactions, the primary product is the polymer chain initiated by the free radicals generated from the compound.
科学研究应用
2,2’-azobis(2-methylpropionamidine) dihydrochloride is extensively used in scientific research due to its ability to generate free radicals. Some of its applications include:
Chemistry: Used as a free radical initiator in polymerization reactions to synthesize various polymers.
Biology: Employed in studies involving free radical biology and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.
作用机制
The mechanism of action of 2,2’-azobis(2-methylpropionamidine) dihydrochloride involves the thermal decomposition of the compound to generate free radicals. These free radicals then initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The molecular targets include the monomer units, and the pathways involved are primarily radical chain reactions.
相似化合物的比较
Similar Compounds
2,2’-azobis(2-methylpropionitrile): Another free radical initiator with similar applications but different decomposition products.
Benzoyl peroxide: A widely used initiator in polymerization reactions, known for its strong oxidizing properties.
Potassium persulfate: Commonly used in emulsion polymerization reactions as a free radical initiator.
Uniqueness
2,2’-azobis(2-methylpropionamidine) dihydrochloride is unique due to its specific decomposition pathway, which generates free radicals efficiently at relatively low temperatures. This makes it particularly useful in polymerization reactions where controlled initiation is crucial.
属性
CAS 编号 |
94071-27-9 |
|---|---|
分子式 |
C33H46N3O2.Cl C33H46ClN3O2 |
分子量 |
552.2 g/mol |
IUPAC 名称 |
[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C33H46N3O2.ClH/c1-7-34(8-2)28-13-11-27(12-14-28)33(31-17-15-29(23-25(31)5)35(9-3)19-21-37)32-18-16-30(24-26(32)6)36(10-4)20-22-38;/h11-18,23-24,37-38H,7-10,19-22H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
BTVYTGOZAQHOJE-UHFFFAOYSA-M |
规范 SMILES |
CCN(CCO)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(CC)CCO)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)


